molecular formula C7H6BrClOS B13633635 3-Bromo-5-chloro-2-methoxybenzenethiol

3-Bromo-5-chloro-2-methoxybenzenethiol

Cat. No.: B13633635
M. Wt: 253.54 g/mol
InChI Key: GMZOPIMQJCYDAK-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-methoxybenzenethiol is an organic compound with the molecular formula C7H6BrClOS It is a derivative of benzenethiol, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-methoxybenzenethiol typically involves the halogenation of 2-methoxybenzenethiol. The process includes:

    Chlorination: The addition of a chlorine atom at the 5-position.

These reactions are usually carried out under controlled conditions using appropriate solvents and catalysts to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precision and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-methoxybenzenethiol undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of the bromine or chlorine substituents.

    Substitution: Nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzene derivatives.

Scientific Research Applications

3-Bromo-5-chloro-2-methoxybenzenethiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-5-chloro-2-methoxybenzenethiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen and methoxy groups influences its reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloro-2-methylaniline
  • 3-Bromo-5-chloro-2-hydroxybenzophenone
  • 3-Bromo-2-ethoxy-5-methylphenylboronic acid

Uniqueness

3-Bromo-5-chloro-2-methoxybenzenethiol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C7H6BrClOS

Molecular Weight

253.54 g/mol

IUPAC Name

3-bromo-5-chloro-2-methoxybenzenethiol

InChI

InChI=1S/C7H6BrClOS/c1-10-7-5(8)2-4(9)3-6(7)11/h2-3,11H,1H3

InChI Key

GMZOPIMQJCYDAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Cl)S

Origin of Product

United States

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